Dysprosium;4-hydroxypent-3-en-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

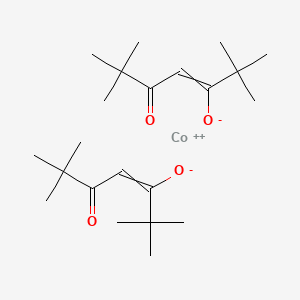

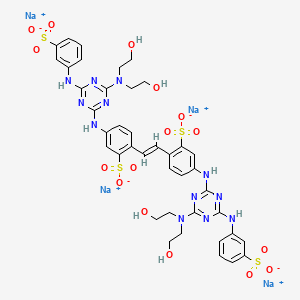

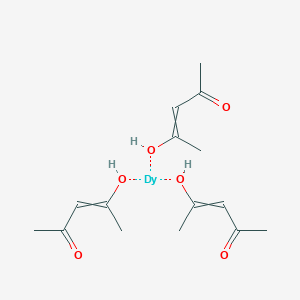

Dysprosium;4-hydroxypent-3-en-2-one is a useful research compound. Its molecular formula is C15H21DyO6 and its molecular weight is 459.82 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Electrochemistry and Thermolysis : Dysprosium(III) acetylacetonate has been used in electrochemical synthesis. On heating, this complex undergoes successive decomposition, yielding different compounds. This property is significant for understanding the thermal behavior of such complexes (Kostyuk, Shirokii, & Vinokurov, 1995).

Magnetic Properties : A dysprosium(III) complex based on Schiff-base ligand exhibited two magnetic relaxation processes, indicative of its potential in single-molecule magnet (SMM) applications. Such materials are crucial for advancing magnetic storage technologies (Liu, Li, Deng, & Zhang, 2017).

Electroluminescence and White Light Emission : Dysprosium(III) acetylacetonate has been used in organic electroluminescence (OEL) devices to achieve white light emission. This has implications for developing new types of lighting and display technologies (Hong, Li, Zhao, Liang, Liu, Peng, & Zhao, 2000).

Photophysical Properties : The compound has been studied for its white light emission properties under UV-excitation, indicating its potential use in white light-emitting devices (WLEDs). The study of its photophysical properties is essential for applications in lighting and photonics (Dar, Ahmed, & Iftikhar, 2017).

Photoelectronic Properties : Research on lanthanide dysprosium(III) complexes with acetylacetonate and meso-tetraalkyltetrabenzoporphyrin revealed insights into their photoelectronic properties. Such studies are important for the development of materials for photovoltaic applications (Qi & Liu, 2004).

Solvent Extraction and Analytical Applications : Dysprosium(III) acetylacetonate has been used in solvent extraction studies, contributing to the understanding of rare earth element separations. This is crucial for both analytical and industrial applications involving rare earth elements (Woo, Wagner, & Sands, 1971).

Ion Imprinting for Selective Preconcentration : Dysprosium(III) ion imprinted polymer particles, prepared in the presence of dysprosium(III)–acetylacetonate, demonstrated high selectivity and preconcentration capabilities for dysprosium ions. This has implications in environmental monitoring and resource recovery (Biju, Gladis, & Rao, 2003).

Safety and Hazards

特性

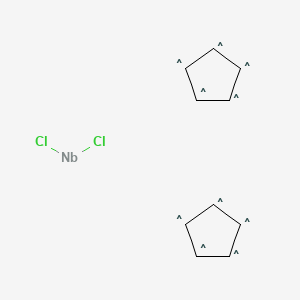

| { "Design of the Synthesis Pathway": "The synthesis of Dysprosium(III) acetylacetonate can be achieved through a simple reaction between Dysprosium(III) chloride and acetylacetone in the presence of a base.", "Starting Materials": [ "Dysprosium(III) chloride", "Acetylacetone", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve Dysprosium(III) chloride in a solvent to form a clear solution.", "Add acetylacetone to the solution and stir for several minutes.", "Add a base to the solution and stir for several hours at room temperature.", "Filter the resulting solid and wash with a solvent to remove any impurities.", "Dry the solid under vacuum to obtain Dysprosium(III) acetylacetonate." ] } | |

CAS番号 |

14637-88-8 |

分子式 |

C15H21DyO6 |

分子量 |

459.82 g/mol |

IUPAC名 |

dysprosium(3+);pentane-2,4-dione |

InChI |

InChI=1S/3C5H7O2.Dy/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |

InChIキー |

VABPDCUJKLETFM-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Dy] |

正規SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Dy+3] |

製品の起源 |

United States |

Q1: What is the significance of studying the thermal stability and sublimation pressure of Dysprosium(III) acetylacetonate?

A1: Understanding the thermal stability and sublimation pressure of Dysprosium(III) acetylacetonate is crucial for its potential use in vapor deposition processes like Chemical Vapor Deposition (CVD) []. These properties directly influence the maximum theoretical growth rate and composition of thin films deposited using this compound as a precursor. By studying these parameters, researchers can optimize CVD processes to achieve desired film characteristics.

Q2: How does the study on the binuclear Dysprosium(III) acetylacetonate complex contribute to the field of single-molecule magnets (SMMs)?

A2: The research on the binuclear Dysprosium(III) acetylacetonate complex with pyridine-N-oxide provides insights into its potential as a single-molecule magnet (SMM) []. The study demonstrated that this complex exhibits slow magnetic relaxation behavior, a characteristic of SMMs. This finding is significant because SMMs have potential applications in high-density data storage, quantum computing, and molecular spintronics. Further investigation into this complex and similar compounds could lead to advancements in these areas.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。